Improved Lipophilicity Profile Over 4-Methoxybenzyl Analog (2176271-03-5)
The target compound's 2-ethoxyphenyl group results in a calculated logP (XLogP3) of 1.8, representing a significant increase in lipophilicity compared to the 4-methoxybenzyl analog (CAS 2176271-03-5), which has an XLogP3 of 0.8 [1]. This difference is critical for optimizing blood-brain barrier penetration or membrane permeability in cellular assays, demonstrating a clear, quantifiable differentiation point for scientific selection.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 3-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(4-methoxyphenyl)methylurea (CAS 2176271-03-5): XLogP3 = 0.8 |
| Quantified Difference | Δ 1.0 log unit (Target is ~10x more lipophilic) |
| Conditions | Calculated via XLogP3 algorithm, values sourced from kuujia.com [1] |
Why This Matters
A 1-unit logP difference dramatically alters a compound's ADME profile, making the target compound a more suitable choice for projects requiring higher membrane permeability.
- [1] Kuujia.com. Product pages for CAS 2097933-71-4 and CAS 2176271-03-5. Accessed 2026-04-29. View Source
